An In-depth Technical Guide to the Physicochemical Properties of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine
An In-depth Technical Guide to the Physicochemical Properties of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine
Introduction: The Pivotal Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For researchers and scientists, a comprehensive physicochemical dataset is essential for optimizing lead compounds, designing effective formulations, and ultimately, developing safe and efficacious therapeutics.
This guide provides an in-depth exploration of the key physicochemical properties of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine , a molecule of interest within the broader class of pyrazole derivatives. Pyrazoles and their analogs are prevalent scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including their roles as kinase inhibitors for the treatment of inflammatory diseases.[1][2] The functional versatility of the pyrazole ring system makes it a valuable core for designing novel therapeutic agents.[3][4][5]
While specific experimental data for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine these critical parameters. We will delve into the theoretical underpinnings of each property, provide step-by-step methodologies for their experimental determination, and discuss the profound implications of these findings for the drug development process.
Molecular Profile of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine
A precise understanding of the molecule's structure is the starting point for any physicochemical assessment.
Structure:
Key Structural Features:
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a versatile scaffold in medicinal chemistry.[3]
-
N-Methyl Group: A methyl group at the 1-position of the pyrazole ring.
-
3-Amino Linkage: An amine group at the 3-position, providing a site for substitution and potential hydrogen bonding.
-
N-Cyclopropylmethyl Group: A cyclopropylmethyl substituent on the exocyclic amine, which can influence lipophilicity and metabolic stability.
Table 1: Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | ChemScene[6] |
| Molecular Weight | 151.21 g/mol | ChemScene[6] |
| Calculated logP | 0.9548 | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Hydrogen Bond Acceptors | 3 | ChemScene[6] |
| Rotatable Bonds | 2 | ChemScene[6] |
Note: The values in Table 1 are computationally predicted for a structural isomer, 3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine, and should be experimentally verified for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine.
Experimental Determination of Core Physicochemical Properties
The following sections provide detailed protocols for the experimental determination of the most critical physicochemical parameters for a drug candidate.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP) and Distribution Coefficient (LogD)
Lipophilicity is a crucial parameter that influences a drug's solubility, permeability across biological membranes, and binding to plasma proteins.[7] It is most commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[8]
The shake-flask method is considered the "gold standard" for its accuracy and reliability.[7]
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD). The concentration of the compound in each phase is then measured to determine the partition coefficient.
Step-by-Step Methodology:
-
Preparation of Saturated Phases:
-
Mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS, pH 7.4) in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely.
-
-
Sample Preparation:
-
Prepare a stock solution of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases. The final concentration of the compound should be low enough to avoid saturation in either phase.
-
Gently rotate the mixture for a set period (e.g., 1 hour) to allow for equilibrium to be reached.[8]
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
LogD = log ( [Compound]octanol / [Compound]aqueous )
-
Causality Behind Experimental Choices:
-
Mutual Saturation of Solvents: This step is critical to prevent volume changes during the partitioning experiment, which would affect the accuracy of the concentration measurements.
-
Choice of n-octanol: n-octanol is widely used as it is believed to be a good mimic of the lipid bilayer of cell membranes.
-
Use of PBS (pH 7.4): This buffer is chosen to mimic physiological pH, making the resulting LogD value more relevant to the compound's behavior in the body.[8]
Diagram: Shake-Flask LogD Determination Workflow
Caption: Workflow for LogD determination using the shake-flask method.
Acidity and Basicity: The Ionization Constant (pKa)
The pKa is a measure of the strength of an acid or base. For a drug molecule, the pKa determines its charge state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Potentiometric titration is a highly precise and widely used method for determining pKa values.[9][10]
Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[11]
Step-by-Step Methodology:
-
Instrument Calibration:
-
Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[9]
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The concentration should be in the range of 1-10 mM.[9]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]
-
-
Titration:
-
Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode.
-
Since N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is expected to be basic due to the amine groups, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[9]
-
Causality Behind Experimental Choices:
-
Constant Ionic Strength: Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions in solution, leading to a more accurate pKa determination.[9]
-
Thermostated Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
-
Use of a Strong Acid Titrant: A strong acid ensures a complete reaction with the basic sites of the analyte, leading to a well-defined titration curve.
Diagram: Potentiometric pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. Poorly soluble compounds often exhibit low and variable absorption, posing significant challenges for formulation development.[12]
This method determines the thermodynamic solubility, which is the true equilibrium solubility of a compound.[12][13]
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water or buffer) at a constant temperature. The concentration of the dissolved compound in the supernatant is then measured.
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of solid N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine to a vial containing a known volume of the desired aqueous medium (e.g., water, PBS pH 7.4). "Excess" means that undissolved solid should be visible after equilibration.
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
-
Quantification:
-
Take an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Causality Behind Experimental Choices:
-
Use of Excess Solid: This ensures that the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[12]
-
Constant Temperature: Solubility is highly dependent on temperature.
-
Extended Equilibration Time: This allows the system to reach a true thermodynamic equilibrium.
Diagram: Equilibrium Solubility Determination Workflow
Sources
- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
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